2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a dichlorophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Synthesis of the pyrimidine ring: This involves the condensation of suitable amidines with β-dicarbonyl compounds.
Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, often using thiolating agents under controlled conditions.
Acetamide formation: The final step involves the acylation of the thioether intermediate with 2,5-dichlorophenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- N-(2,5-dichlorophenyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-phenylacetamide
Uniqueness
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2,5-dichlorophenyl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings, along with the dichlorophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5OS/c16-10-2-3-11(17)12(6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQRNBSDCYATLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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